molecular formula C10H9N3O4 B186820 Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 72721-23-4

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B186820
CAS No.: 72721-23-4
M. Wt: 235.2 g/mol
InChI Key: YDLKKFCMWQRERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 72721-23-4) is a nitro-substituted derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic framework widely exploited in medicinal and organic chemistry due to its bioactivity and synthetic versatility . The compound features a nitro group (-NO₂) at the 8-position of the imidazo[1,2-a]pyridine ring and an ethyl ester (-COOEt) at the 2-position. Its synthesis typically involves cyclization reactions between substituted 2-aminopyridines and ethyl bromopyruvate derivatives under refluxing conditions, as outlined in related imidazo[1,2-a]pyridine syntheses .

Imidazo[1,2-a]pyridines, including nitro derivatives, are recognized for their roles as intermediates in synthesizing biologically active molecules, such as cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antiviral agents .

Properties

IUPAC Name

ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)7-6-12-5-3-4-8(13(15)16)9(12)11-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLKKFCMWQRERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358509
Record name ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72721-23-4
Record name ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Yield

  • Solvent : Ethanol

  • Temperature : Reflux (~78°C)

  • Time : 4 hours

  • Yield : 92%

The product is isolated as a crystalline solid after workup, with structural confirmation via NMR and elemental analysis. The high yield underscores the efficiency of this method, which avoids metal catalysts or harsh conditions.

Mechanistic Insights

The reaction begins with the deprotonation of 2-amino-3-nitro-4-picoline in ethanol, enabling nucleophilic attack on the electrophilic carbonyl carbon of ethyl bromopyruvate. Subsequent bromide elimination generates an enamine intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core. The nitro group at position 3 of the pyridine ring is retained in the final product as the nitro substituent at position 8 due to the regioselectivity of the cyclization.

Alternative Synthetic Routes and Methodological Variations

While the cyclocondensation method dominates the literature, other approaches for analogous imidazo[1,2-a]pyridines provide context for potential adaptations.

Functionalization via Iodination and Cross-Coupling

Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate, a related intermediate, has been synthesized by treating ethyl imidazo[1,2-a]pyridine-2-carboxylate with iodine in pyridine. While this approach focuses on halogenation, nitration via electrophilic aromatic substitution could hypothetically introduce a nitro group at position 8. However, direct evidence for this route remains unreported, likely due to challenges in regioselective nitration of the electron-deficient pyridine ring.

Optimization and Scalability Considerations

Solvent and Base Effects

The choice of solvent significantly impacts reaction efficiency. Ethanol, a polar protic solvent, facilitates both the solubility of reactants and proton transfer during cyclization. Substituting ethanol with aprotic solvents like acetonitrile or dimethylformamide (DMF) in analogous reactions often reduces yields due to poor intermediate stabilization.

Temperature and Reaction Time

Prolonged heating (>4 hours) or elevated temperatures (>80°C) may lead to decomposition of the nitro group or ester hydrolysis. Controlled reflux in ethanol ensures optimal balance between reaction rate and product stability.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYieldReference
Cyclocondensation2-Amino-3-nitro-4-picoline, ethyl bromopyruvateEthanol, reflux, 4h92%
Metal-free condensation2-Aminopyridine, bromomalonaldehydeEthanol-H₂O, microwave70–85%*
HalogenationEthyl imidazo[1,2-a]pyridine-2-carboxylate, iodinePyridine, rt80%*

*Reported for analogous compounds.

Chemical Reactions Analysis

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of E8NIPC and its derivatives, particularly against resistant strains of parasites such as Entamoeba histolytica and Trichomonas vaginalis.

Case Study: Exploratory Toxicology Studies

A study published in 2022 investigated the antiparasitic activity of various imidazo[1,2-a]pyridine derivatives, including E8NIPC. The research focused on determining the efficacy of these compounds against metronidazole-resistant strains. The findings indicated that certain derivatives exhibited significant antiparasitic effects while maintaining low toxicity levels in non-clinical trials. This suggests that E8NIPC could serve as a lead compound for developing new treatments for trichomoniasis and amoebiasis, addressing the growing issue of drug resistance in these infections .

Tuberculosis Treatment Development

E8NIPC is also being explored for its potential in treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

Recent Developments

A comprehensive review discussed the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogues, including E8NIPC. The review emphasized that modifications to the imidazo[1,2-a]pyridine scaffold can enhance biological activity against tuberculosis pathogens. Specifically, E8NIPC showed promise in preliminary tests for inhibiting the growth of MDR-TB strains, making it a candidate for further development in anti-TB therapies .

Medicinal Chemistry Applications

In medicinal chemistry, E8NIPC serves as a valuable scaffold for synthesizing novel compounds with diverse biological activities.

Synthetic Approaches

The synthesis of E8NIPC can be achieved through various methods, including copper-catalyzed reactions involving aminopyridines and nitroolefins. Such synthetic strategies allow researchers to explore a wide range of derivatives that may possess enhanced pharmacological profiles or reduced side effects compared to existing drugs .

Toxicological Considerations

Understanding the safety profile of E8NIPC is crucial for its application in therapeutic contexts.

Toxicity Studies

Toxicological assessments have shown that E8NIPC exhibits low toxicity in preliminary studies. For instance, acute toxicity tests indicated no significant adverse effects on liver and kidney functions at therapeutic doses, allowing for continued exploration in clinical settings .

Summary Table of Applications

Application AreaDescriptionReferences
Antiparasitic ActivityEffective against Entamoeba histolytica and Trichomonas vaginalis resistant strains
Tuberculosis TreatmentPotential candidate for MDR-TB and XDR-TB therapies
Medicinal ChemistryScaffold for synthesizing novel compounds with diverse biological activities
Toxicological SafetyLow toxicity profile observed in non-clinical studies

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 8-nitro group (-NO₂) exerts stronger electron-withdrawing effects compared to halogens (e.g., 8-Br, 7-Cl, 8-I) or alkoxy groups (e.g., 8-OBn). This enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution or reduction reactions . Hydroxyl (-OH) and benzyloxy (-OBn) substituents introduce electron-donating effects, altering electronic distribution and reactivity. For example, 8-hydroxy derivatives are used in coupling reactions to form amides .

Synthetic Yields: Halogenated derivatives (e.g., 8-Br, 7-Cl-8-I) generally exhibit higher yields (71–83%) compared to bulkier or polar substituents. The 7-(cyclohexylamino)-8-(p-tolyl) analog shows a lower yield (27%), likely due to steric hindrance .

Biological and Functional Relevance: Nitro and cyano groups are associated with bioactivity in kinase inhibitors and antiviral agents, while halogenated analogs serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) . Fluoro- and bromo-substituted derivatives (e.g., 6-Br-8-F) are valued in medicinal chemistry for their metabolic stability and ability to modulate lipophilicity .

Structural and Spectroscopic Comparisons

  • NMR Profiles :

    • The 8-nitro derivative’s $ ^1H $-NMR would show deshielded aromatic protons due to the nitro group’s electron-withdrawing nature. In contrast, 8-hydroxy or 8-OBn analogs exhibit upfield shifts for protons near electron-donating substituents .
    • Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate displays distinct $ ^1H $-NMR signals at δ 8.71 (H-3) and δ 8.55 (H-5), reflecting halogen-induced deshielding .
  • Mass Spectrometry :

    • HRMS data for brominated derivatives (e.g., 8-Br: [M+H]⁺ observed at 268.9937 vs. calculated 268.9926) confirm structural integrity .

Biological Activity

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various pathogens, including multidrug-resistant strains of tuberculosis (TB). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyridine class of compounds. The presence of the nitro group and the carboxylate moiety is believed to enhance its biological activity. The compound's structure can be represented as follows:

Ethyl 8 nitroimidazo 1 2 a pyridine 2 carboxylate\text{Ethyl 8 nitroimidazo 1 2 a pyridine 2 carboxylate}

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of ATP Homeostasis : Similar compounds have been shown to inhibit ATP synthesis by targeting the QcrB protein in Mycobacterium tuberculosis (Mtb), leading to energy depletion in bacterial cells .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both replicating and non-replicating strains of Mtb. This is crucial for treating latent TB infections where bacteria remain dormant but viable .

Biological Activity Against Mycobacterium tuberculosis

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, show promising anti-TB activity. Notable findings include:

  • Minimum Inhibitory Concentrations (MICs) : Studies indicate that certain derivatives possess MIC values as low as 0.03 to 0.8μM0.03\text{ to }0.8\mu M against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb .
  • In Vivo Efficacy : In animal models, the pharmacokinetic profile suggests good bioavailability and prolonged half-life, which are essential for effective treatment regimens. For instance, one study reported an area under the curve (AUC) of 3850 ng h mL3850\text{ ng h mL} with a half-life of 13.2 h13.2\text{ h} .

Table 1: Summary of Biological Activity

CompoundMIC (μM)Target PathogenReference
This compound≤0.03 - 0.8Mtb (MDR/XDR)
Related derivatives≤0.006 - 0.04Mtb (H37Rv)
Compound 18<0.03 - 0.8Mtb (XDR)

Toxicity Studies

Exploratory toxicology studies have assessed the safety profile of this compound and related compounds:

  • Acute and Subacute Toxicity : No significant hepatic or renal toxicity was observed in animal models after oral administration over a period of two weeks. This suggests a favorable safety profile for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via cyclization of 2-aminopyridine derivatives with nitro-substituted aldehydes and ethyl acetoacetate. Key variables include solvent choice (ethanol/methanol), acid catalysts (HCl/H₂SO₄), and temperature control (70–90°C). Industrial methods employ continuous flow reactors for scalability and purity optimization .
  • Data Contradictions : While emphasizes acid-catalyzed cyclization, uses DME (dimethyl ether) and ethyl bromopyruvate under milder conditions. Researchers should compare yields (55–95%) and purity under varying protocols .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C8, ethyl ester at C2). For example, in analogous compounds, aromatic protons resonate at δ 7.3–8.5 ppm .
  • XRD : SHELX software (e.g., SHELXL/SHELXS) is standard for refining crystal structures. demonstrates its use in resolving imidazo[1,2-a]pyridine derivatives .
  • HRMS : Validates molecular weight (e.g., C₁₀H₉N₃O₄: 235.06 g/mol) with <5 ppm error .

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. antitumor)?

  • Approach : Cross-validate assays using standardized strains (e.g., Staphylococcus aureus for antimicrobial testing) and cell lines (e.g., HeLa for cytotoxicity). notes that substituent position (e.g., bromine at C3) drastically alters activity profiles .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and binding modes of nitroimidazo[1,2-a]pyridines?

  • Methods :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. highlights nitro group reduction potentials influencing bioreductive activation .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like Mycobacterium tuberculosis enzymes, correlating nitro group orientation with inhibitory activity .

Q. How can reaction mechanisms (e.g., cyclization vs. nitro reduction) be elucidated using kinetic and isotopic labeling studies?

  • Experimental Design :

  • Kinetic Profiling : Monitor cyclization intermediates via LC-MS at timed intervals.
  • Isotopic Labeling : Introduce ¹⁵N-labeled nitro groups to track reduction pathways (e.g., nitro → hydroxylamine → amine) using ¹H-¹⁵N HMBC NMR .

Q. What structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?

  • SAR Insights :

  • Substitution Effects : Adding methyl at C5 () improves metabolic stability but reduces solubility. Bromine/chlorine at C3/C5 () enhances target affinity but increases toxicity .
  • Prodrug Design : Replace the ethyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to improve oral bioavailability .

Methodological Recommendations

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate solvent/catalyst combinations.
  • Conflict Resolution : Replicate conflicting studies (e.g., antimicrobial assays in vs. 4) using identical strains and protocols.
  • Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.